4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid
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Overview
Description
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes, followed by a reaction with 4-(bromomethyl)benzoic acid. The reaction is often carried out in the presence of a base such as potassium carbonate in a refluxing solvent like acetone . The product is then purified through acidification and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry approaches, such as the use of microwave irradiation and nano-catalysis, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted benzoic acid derivatives. These products often exhibit enhanced biological activities and are of interest for further medicinal chemistry studies .
Scientific Research Applications
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for various diseases due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit topoisomerase IV and DNA gyrase, leading to antibacterial effects . Additionally, it may interact with peroxisome proliferator-activated receptors (PPARs), influencing metabolic and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of various thiazolidine derivatives with similar biological activities.
Imidazole: Shares structural similarities and exhibits a wide range of pharmacological activities.
Uniqueness
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Biological Activity
4-((2,4-Dioxo-5-(p-tolylamino)thiazolidin-3-yl)methyl)benzoic acid, also known by its CAS number 1008004-79-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O4S, with a molecular weight of 356.4 g/mol. Its structure includes a thiazolidine ring and a benzoic acid moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H16N2O4S |
Molecular Weight | 356.4 g/mol |
CAS Number | 1008004-79-2 |
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. The presence of the thiazolidine structure is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .
2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has been shown to activate apoptotic pathways by modulating various signaling cascades involved in cell survival and death .
3. Anti-inflammatory Effects
The thiazolidine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, it has been noted to inhibit cathepsins, which are proteases involved in various cellular processes including apoptosis and inflammation .
2. Modulation of Signaling Pathways
The interaction of this compound with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells while suppressing inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A comparative study involving thiazolidine derivatives showed that compounds with similar structural motifs exhibited enhanced anticancer activity against various cell lines, suggesting that modifications to the thiazolidine core could further improve efficacy .
- Antimicrobial Testing : In vitro assays demonstrated that certain thiazolidine derivatives significantly inhibited the growth of bacterial strains, supporting the notion that structural features play a critical role in antimicrobial potency.
Properties
IUPAC Name |
4-[[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-2-8-14(9-3-11)19-15-16(21)20(18(24)25-15)10-12-4-6-13(7-5-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSDYQLFQOGIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.